(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate, also known as N-Carboxybenzyl-L-allothreonine Methyl Ester, is the ATP-dependent Clp protease proteolytic subunit . This enzyme plays a crucial role in protein quality control by degrading misfolded proteins, thus maintaining cellular homeostasis .

Mode of Action

It is known that the compound interacts with its target, the atp-dependent clp protease proteolytic subunit, potentially altering its function

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The ATP-dependent Clp protease proteolytic subunit, the target of this compound, is involved in protein degradation pathways

Pharmacokinetics

As such, its impact on bioavailability is unclear

Result of Action

Given its target, it is likely that the compound influences protein degradation processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

生物活性

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Chemical Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- Melting Point : 52-54 °C

- Appearance : White to off-white solid

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. Notably, it has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are important in regulating gene expression and cellular processes.

HDAC Inhibition

Research indicates that compounds similar to this compound can effectively inhibit HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This action can result in the modulation of gene expression associated with cell cycle regulation, apoptosis, and differentiation .

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce significant apoptosis in breast cancer cells via a mechanism involving HDAC inhibition and subsequent upregulation of pro-apoptotic factors . -

Neuroprotection :

In a model of Alzheimer's disease, the compound demonstrated neuroprotective properties by reducing amyloid-beta-induced toxicity in neuronal cultures. The mechanism was linked to the modulation of inflammatory responses and enhancement of neuronal survival pathways .

Research Findings

Recent studies have highlighted the compound's ability to interact with multiple biological targets:

- Selectivity for HDAC Isozymes : The compound showed preferential inhibition of specific HDAC isozymes, which may contribute to its therapeutic efficacy while minimizing side effects associated with broader HDAC inhibition .

- Synergistic Effects : When combined with other anticancer agents, this compound enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies .

科学的研究の応用

Structural Characteristics

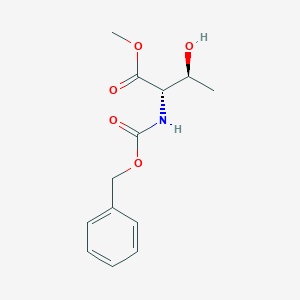

The structural formula can be represented as follows:

This configuration allows for various interactions that are crucial in biological systems.

Pharmaceutical Development

One of the primary applications of (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is in the development of pharmaceutical compounds. Its structure allows it to serve as an intermediate in synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications to the benzyloxycarbonyl group have been shown to enhance the selectivity and efficacy of these compounds against cancer cell lines .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to mimic natural substrates makes it valuable for understanding metabolic pathways.

Example: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been used to assess the inhibitory effects on specific proteases. Results indicated that modifications to the side chains could significantly alter inhibition potency .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, including acylation and amination.

Data Table: Reaction Types Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Acylation | Base-catalyzed | Acylated derivatives |

| Amidation | Acidic conditions | Amides with varying functionalities |

| Esterification | Alcoholic solvents | Esters with diverse properties |

Material Science

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in developing biodegradable polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and biodegradability.

特性

IUPAC Name |

methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZWAOJFQFYYIX-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。